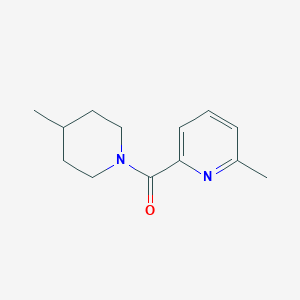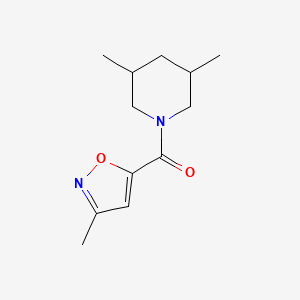![molecular formula C15H18FN3O B7508764 N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508764.png)
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide, also known as FMTP, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science. FMTP is a pyrazole derivative and is known to exhibit potent biological activities.
Mechanism of Action
The mechanism of action of N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting the activity of various enzymes and proteins. For example, this compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is responsible for the production of pro-inflammatory prostaglandins. This compound has also been shown to inhibit the activity of acetylcholinesterase (AChE), which is responsible for the degradation of acetylcholine in the brain.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects. In animal models, this compound has been shown to reduce inflammation and pain. It has also been shown to improve cognitive function and memory. In addition, this compound has been found to exhibit herbicidal and antifungal activities, which may have potential applications in agriculture.
Advantages and Limitations for Lab Experiments
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has several advantages for use in lab experiments. It is relatively easy to synthesize and has been reported to yield high purity and good yield. This compound is also stable under normal laboratory conditions and can be stored for extended periods without significant degradation. However, this compound has some limitations for use in lab experiments. It is relatively expensive compared to other compounds and may not be readily available in some regions. In addition, the mechanism of action of this compound is not fully understood, which may limit its use in certain experiments.
Future Directions
There are several future directions for the study of N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide. In the field of medicine, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential applications in the treatment of various diseases. In the field of agriculture, further studies are needed to determine the efficacy of this compound as a herbicide and fungicide and to determine its potential applications in crop protection. In the field of materials science, further studies are needed to determine the catalytic properties of this compound and to determine its potential applications in the development of solar cells and other materials.
Synthesis Methods
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide can be synthesized using a variety of methods, including the reaction of 2-fluorobenzyl bromide with tetramethylpyrazole-4-carboxamide in the presence of a base such as potassium carbonate. Another method involves the reaction of 2-fluoroacetophenone with tetramethylpyrazole-4-carboxylic acid hydrazide in the presence of a base such as triethylamine. These methods have been reported to yield this compound with high purity and good yield.
Scientific Research Applications
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide has been extensively studied for its potential applications in various fields of scientific research. In the field of medicine, this compound has been found to exhibit potent anti-inflammatory and analgesic activities. It has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are responsible for the development of inflammation and pain. This compound has also been found to exhibit neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
In the field of agriculture, this compound has been found to exhibit potent herbicidal activities. It has been shown to inhibit the growth of weeds and has been proposed as a potential alternative to traditional herbicides. This compound has also been found to exhibit antifungal activities and has been proposed as a potential alternative to traditional fungicides.
In the field of materials science, this compound has been found to exhibit potent catalytic activities. It has been shown to catalyze various organic reactions, including the Suzuki-Miyaura cross-coupling reaction and the Heck reaction. This compound has also been found to exhibit photocatalytic activities and has been proposed as a potential candidate for the development of solar cells.
Properties
IUPAC Name |
N-[(2-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18FN3O/c1-10-14(11(2)19(4)17-10)15(20)18(3)9-12-7-5-6-8-13(12)16/h5-8H,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSELMMHPHHSVEM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)C(=O)N(C)CC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

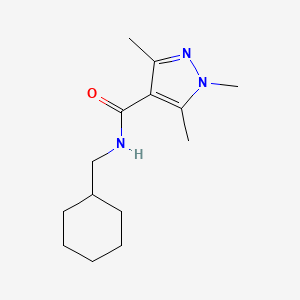

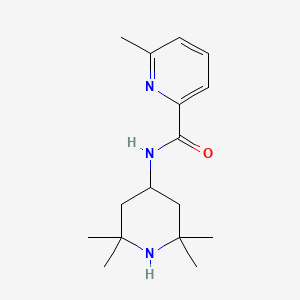

![3-bromo-5-chloro-2-methoxy-N-methyl-N-[(1-methylimidazol-2-yl)methyl]benzenesulfonamide](/img/structure/B7508705.png)
![N-[(3-fluorophenyl)methyl]-N,1,3,5-tetramethylpyrazole-4-carboxamide](/img/structure/B7508727.png)
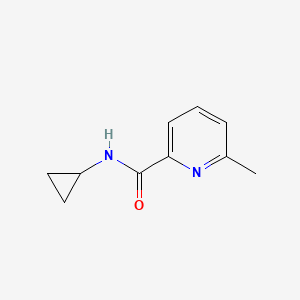
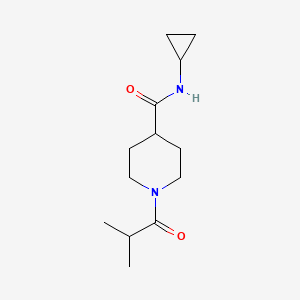
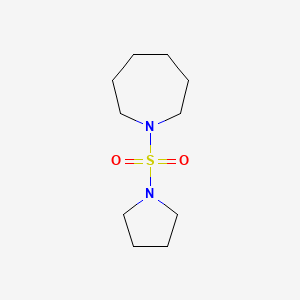
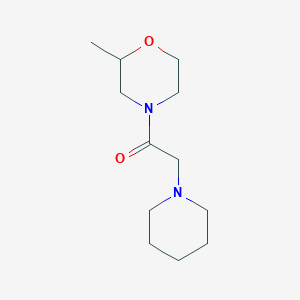
![N,6-dimethyl-N-[(4-methylphenyl)methyl]pyridine-3-carboxamide](/img/structure/B7508765.png)
